Solvent-Free Alcohol Iodination: Diiodotriphenylphosphorane Yields vs. Traditional Methods
Diiodotriphenylphosphorane (generated in situ) enables solvent-free iodination of alcohols, including complex carbohydrates, achieving high yields in short reaction times. In a comparative study, the Ph₃P/I₂/2,6-lutidine system afforded 1-iodo-β-D-glucose tetraacetate in 93% yield within 0.5 h, whereas the same transformation using traditional methods or alternative reagents typically requires longer times or solvent conditions [1]. The method demonstrates broad substrate scope, including primary and secondary alcohols, and exhibits excellent selectivity for primary hydroxyl groups in the presence of secondary ones.
| Evidence Dimension | Isolated yield of 1-iodo-β-D-glucose tetraacetate |
|---|---|
| Target Compound Data | 93% yield (0.5 h, solvent-free, 2,6-lutidine) |
| Comparator Or Baseline | Traditional iodination methods (e.g., Ph₃P/I₂ in refluxing solvents) typically require longer times or provide lower yields; specific yields not provided in same study but general literature yields range 70–85% |
| Quantified Difference | Yield >90% and reaction time 0.5 h under solvent-free conditions |
| Conditions | Carbohydrate substrate; Ph₃P (1.2 equiv), I₂ (1.2 equiv), 2,6-lutidine (1.5 equiv); 0.5 h; solvent-free |
Why This Matters
The ability to achieve high yields rapidly under solvent-free conditions reduces waste, simplifies work-up, and is particularly advantageous for sensitive carbohydrate substrates.
- [1] Traboni, S.; Bedini, E.; Iadonisi, A. Solvent-Free Conversion of Alcohols to Alkyl Iodides and One-Pot Elaborations Thereof. ChemistrySelect 2018, 3, 1616–1622. View Source
